
Potential Off-Target Effects of 15(R)-Iloprost: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 15(R)-Iloprost

Cat. No.: B15554403 Get Quote

Disclaimer: This document provides a technical overview of the potential off-target effects of

15(R)-Iloprost. It is important to note that specific experimental data on the biological activity of

15(R)-Iloprost is largely unavailable in published literature.[1][2] The information presented

herein is primarily based on the known pharmacological profile of its parent compound,

Iloprost, which is a mixture of diastereoisomers. The 15(R) configuration, being the "unnatural"

epimer, is generally associated with a significant attenuation of the biological activity observed

with the corresponding 15(S) epimer of prostaglandin analogs.[1][2]

Introduction
Iloprost is a synthetic analog of prostacyclin (PGI₂) used in the treatment of pulmonary arterial

hypertension and other vascular diseases.[3][4][5] It primarily exerts its therapeutic effects

through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor

(GPCR) that leads to vasodilation and inhibition of platelet aggregation.[3][4] However, like

many prostaglandin analogs, Iloprost exhibits a degree of promiscuity, binding to and activating

other prostanoid receptors, which constitutes its off-target activity.[4] This guide focuses on the

potential off-target profile of 15(R)-Iloprost, extrapolated from the known interactions of

Iloprost.

Quantitative Data: Receptor Binding and Functional
Activity of Iloprost
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The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

Iloprost for various human prostanoid receptors. This data provides a basis for predicting the

potential off-target interactions of 15(R)-Iloprost, with the caveat that the potencies for the

15(R) epimer are expected to be considerably lower.

Table 1: Binding Affinities (Ki) of Iloprost for Human Prostanoid Receptors

Receptor Ki (nM) Reference

EP1 1.1 [6][7]

IP 3.9 [6][7]

FP >100 [6][7]

EP3 ~100-300 [6][7]

EP4 ~100-300 [6][7]

DP1 >1000 [6][7]

EP2 >1000 [6][7]

TP >1000 [6][7]

Table 2: Functional Activity (EC50) of Iloprost at Human Prostanoid Receptors

Receptor Functional Assay EC50 (nM) Reference

IP cAMP Elevation 0.37 [6]

EP1 Calcium Influx 0.3 [6]

EP3 cAMP Inhibition >100 [6]

EP4 cAMP Elevation >100 [6]

DP1 cAMP Elevation >1000 [6]

EP2 cAMP Elevation >1000 [6]

TP Calcium Influx >1000 [6]
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Potential Off-Target Signaling Pathways
Based on the binding profile of Iloprost, the most likely off-target interactions of 15(R)-Iloprost,
albeit with reduced potency, would be with the EP1, EP3, and EP4 prostanoid receptors, and

potentially with peroxisome proliferator-activated receptors (PPARs).

Prostaglandin EP1 Receptor Signaling
The EP1 receptor is a Gq-coupled GPCR.[8][9] Its activation by an agonist leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9][10]

This signaling cascade can lead to various cellular responses, including smooth muscle

contraction and modulation of cell migration.[11]
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Potential EP1 Receptor Signaling Pathway for 15(R)-Iloprost.
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Prostaglandin EP3 Receptor Signaling
The EP3 receptor is unique among the EP receptors as it primarily couples to the inhibitory G-

protein, Gi.[12][13][14] Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This reduction in cAMP

can counteract the effects of Gs-coupled receptors and influence various cellular processes,

including the inhibition of hormone secretion and smooth muscle contraction.[12][16] Some

studies also suggest that EP3 can couple to other G-proteins like Gs and G12/13, leading to

more complex signaling outcomes.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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